
4'-Chloro-trans-4-(N-hydroxyacetamido)stilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene is a synthetic organic compound with the molecular formula C16H14ClNO2. It contains a total of 35 bonds, including 21 non-hydrogen bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxylamine group (aromatic), and 1 hydroxyl group
Méthodes De Préparation
The synthesis of 4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with trans-4-aminostilbene in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux with an appropriate solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions include corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions include corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions with nucleophiles such as hydroxide ions or amines.
Applications De Recherche Scientifique
4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting key enzymes and proteins involved in cellular processes. For example, it has been shown to inhibit the activity of matrix metalloproteinases, which play a role in cancer cell invasion and metastasis . Additionally, the compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene can be compared with other similar compounds, such as:
Resveratrol: A natural phytoalexin known for its biological activities, including antioxidant and anticancer properties.
4,4’-Dihydroxy-trans-stilbene: Another synthetic analog of resveratrol with similar biological activities.
The uniqueness of 4’-Chloro-trans-4-(N-hydroxyacetamido)stilbene lies in its specific chemical structure, which allows for unique interactions with molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
63407-55-6 |
|---|---|
Formule moléculaire |
C16H14ClNO2 |
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
N-[4-[(E)-2-(4-chlorophenyl)ethenyl]phenyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C16H14ClNO2/c1-12(19)18(20)16-10-6-14(7-11-16)3-2-13-4-8-15(17)9-5-13/h2-11,20H,1H3/b3-2+ |
Clé InChI |
YRQAJFOHBJISQU-NSCUHMNNSA-N |
SMILES isomérique |
CC(=O)N(C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Cl)O |
SMILES canonique |
CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


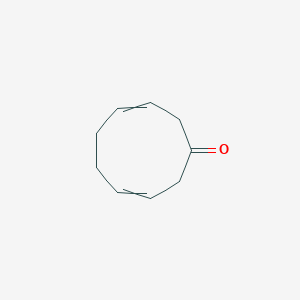
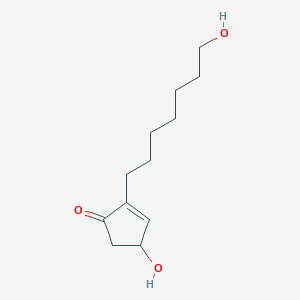
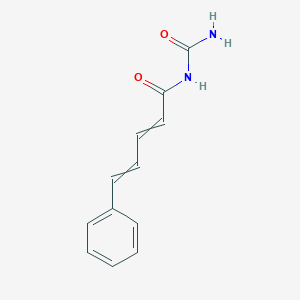

![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
stannane](/img/structure/B14505607.png)
![1H-thieno[3,4-b]indol-3-amine](/img/structure/B14505615.png)
![Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane](/img/structure/B14505623.png)



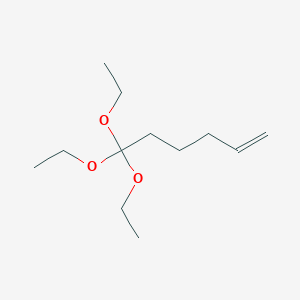
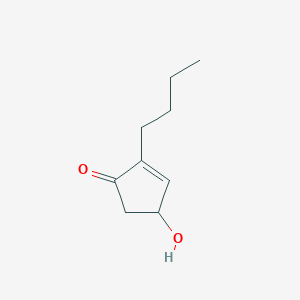
![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)
